chroman-4'-one-3'-spiro-3-N-methyl-4-(4-methylphenyl)-pyrrolidine-2-spiro-3"-oxindole
Description
The compound chroman-4'-one-3'-spiro-3-N-methyl-4-(4-methylphenyl)-pyrrolidine-2-spiro-3''-oxindole (CAS: 1164512-30-4) is a structurally complex spiro-oxindole derivative with a molecular formula of C₂₆H₂₂N₂O₃ and a molecular weight of 410.47 . Its architecture features dual spiro junctions: one connecting a chroman-4'-one moiety to a pyrrolidine ring, and another linking the pyrrolidine to an oxindole core. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate for drug discovery .
Properties
InChI |
InChI=1S/C27H24N2O3/c1-17-11-13-18(14-12-17)21-15-29(2)27(20-8-4-5-9-22(20)28-25(27)31)26(21)16-32-23-10-6-3-7-19(23)24(26)30/h3-14,21H,15-16H2,1-2H3,(H,28,31) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZPJAXGZCLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(C3(C24COC5=CC=CC=C5C4=O)C6=CC=CC=C6NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in the substituents on the aryl groups attached to the pyrrolidine or oxindole moieties. These modifications significantly alter molecular weight, polarity, and reactivity:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br, CN) increase molecular weight and reduce melting points compared to electron-donating groups (e.g., methyl) due to altered intermolecular forces .
- The 4-methylphenyl substituent enhances thermal stability, as seen in the higher melting point (180–181°C) of its pyrrolo-spiro-oxindole derivative .
Spectral and Crystallographic Data
- IR Spectroscopy : All analogs exhibit characteristic carbonyl stretches at 1700–1710 cm⁻¹ (oxindole C=O) and 1598–1618 cm⁻¹ (aromatic C=C) .
- ¹H-NMR : The N-CH₃ group resonates at δ 2.15–2.30 ppm , while aromatic protons appear between δ 6.68–7.65 ppm .
- Crystallography : Tools like SHELX and ORTEP-3 are used to resolve spiro conformations. Ring puckering parameters (e.g., Cremer-Pople coordinates ) may vary with substituent steric effects.
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